CID 154879096, known as pseudouridimycin, is a C-nucleoside antibiotic that selectively inhibits bacterial RNA polymerase. It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, making it a significant compound in the field of antibiotic research. Pseudouridimycin is produced by the actinobacterium Streptomyces sp. ID38640, and its unique structure contributes to its function as a potent antimicrobial agent.
Pseudouridimycin was isolated from Streptomyces sp. ID38640, a bacterium known for its ability to produce various bioactive compounds. The biosynthetic pathway of pseudouridimycin has been characterized, revealing a complex process involving multiple enzymes and genetic components that contribute to its synthesis .
Pseudouridimycin falls under the category of nucleoside antibiotics, specifically classified as a C-nucleoside due to its structural characteristics. Its mechanism of action involves mimicking natural nucleosides, allowing it to interfere with bacterial RNA synthesis.
The synthesis of pseudouridimycin involves a biosynthetic pathway that has been elucidated through genetic and biochemical analyses. Key steps in this pathway include:
The biosynthetic pathway includes various intermediates and enzymatic transformations that are essential for the final product's formation. Mutational analysis has provided insights into the functions of different genes within the cluster, allowing researchers to map out the entire synthesis process.
Pseudouridimycin consists of a formamidinylated, N-hydroxylated Gly-Gln dipeptide linked to 5'-aminopseudouridine. This unique structure is crucial for its interaction with bacterial RNA polymerase.
The molecular formula of pseudouridimycin is C₁₁H₁₄N₄O₅, and its molecular weight is approximately 286.25 g/mol. The compound's structural features enable it to mimic natural substrates in bacterial cells, facilitating its role as an inhibitor.
Pseudouridimycin primarily acts by inhibiting bacterial RNA polymerase, which is essential for transcription in bacteria. This inhibition leads to a cessation of RNA synthesis, ultimately resulting in bacterial cell death.
The compound's mechanism involves binding to the active site of RNA polymerase, where it competes with natural nucleosides. The structural similarity between pseudouridimycin and natural substrates allows it to effectively disrupt normal enzymatic activity.
The mechanism by which pseudouridimycin inhibits bacterial RNA polymerase involves several key steps:
Studies have shown that pseudouridimycin exhibits selective inhibition against various bacterial strains, highlighting its potential as a therapeutic agent in treating bacterial infections.
Pseudouridimycin is typically presented as a crystalline solid with specific melting points and solubility characteristics that facilitate laboratory handling and formulation.
Relevant data on these properties can be crucial for pharmacological applications and formulations.
Pseudouridimycin has significant potential in scientific research and pharmaceutical applications:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2